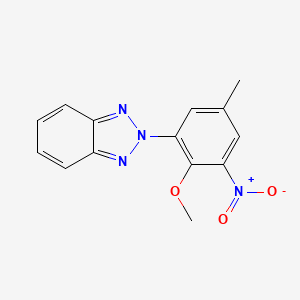

2-(2-methoxy-5-methyl-3-nitrophenyl)-2H-1,2,3-benzotriazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

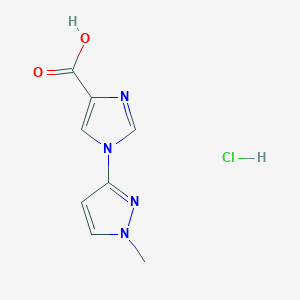

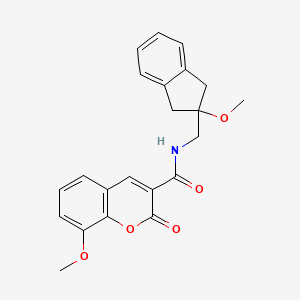

“2-(2-methoxy-5-methyl-3-nitrophenyl)-2H-1,2,3-benzotriazole” is a chemical compound with the molecular formula C14H12N4O3. It belongs to the class of benzotriazoles, which are aromatic compounds containing a benzene fused to a triazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzotriazole ring fused to a phenyl ring, which is substituted with methoxy, methyl, and nitro groups .Physical and Chemical Properties Analysis

Based on its structure, we can predict that this compound might have a relatively high molecular weight (284.270 Da) and a complex structure with several polar groups, which could influence its solubility and stability . It has a predicted density of 1.4±0.1 g/cm3, boiling point of 510.1±60.0 °C at 760 mmHg, and a flash point of 262.3±32.9 °C .Scientific Research Applications

Photostabilizers Synthesis

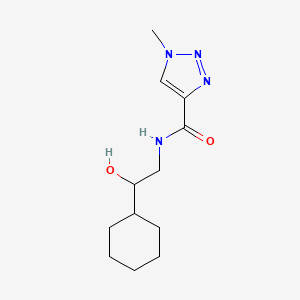

Benzotriazole derivatives, including 1-(2-Nitrophenyl)-5-aryltetrazoles and 1-aryl-5(2nitropheny1)tetrazoles, have been synthesized through the action of heat, showcasing faster reactions in the former compared to the latter. These compounds are pivotal in creating useful benzotriazole ultraviolet absorbers by employing methoxyl groups, indicating their potential application in photostabilization and protection against UV degradation (Evans, 1981).

Heterocyclic Ligands in Catalysis

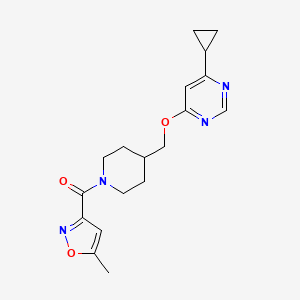

Research involving oxo-rhenium(V) complexes with heterocyclic ligands, such as 2-(2-hydroxy-5-methylphenyl)benzotriazole, demonstrates their catalytic activity in the reduction of 4-nitrobenzaldehyde using phenylsilane. This indicates the relevance of benzotriazole derivatives in catalysis, potentially offering efficient pathways for the synthesis of primary alcohols from aldehydes with good chemoselectivity and yields (Bernando et al., 2015).

Environmental Presence and Analysis

The determination of benzotriazole and benzophenone UV filters in environmental samples, such as sediment and sewage sludge, highlights the environmental prevalence and impact of these compounds. These substances, used as UV light filters and stabilizers, have been found in various environmental matrices, emphasizing the importance of monitoring and understanding their environmental behavior and potential effects (Zhang et al., 2011).

Polymer Synthesis

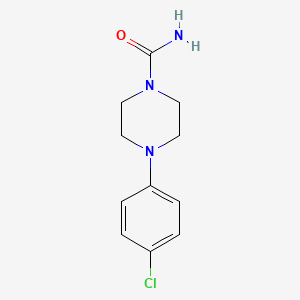

The synthesis of functional polymers incorporating benzotriazole derivatives, such as 2-(2-hydroxy-5-isopropenylphenyl)-2H-benzotriazole, showcases the application of these compounds in developing new materials with desirable properties. This research demonstrates the potential of benzotriazole derivatives in the field of polymer science, contributing to advancements in material sciences (Nir et al., 1982).

Mechanism of Action

Properties

IUPAC Name |

2-(2-methoxy-5-methyl-3-nitrophenyl)benzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3/c1-9-7-12(14(21-2)13(8-9)18(19)20)17-15-10-5-3-4-6-11(10)16-17/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJWMZNZWXJFIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])OC)N2N=C3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azaspiro[5.5]undecane;hydrochloride](/img/structure/B2722152.png)

![ethyl 4-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2722156.png)

![3-Cyclopropylimidazo[1,5-a]pyridine](/img/structure/B2722158.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B2722175.png)